A Technical Guide to the Physicochemical Characteristics of 4-Bromo-3-phenyl-1H-pyrazol-5-amine
A Technical Guide to the Physicochemical Characteristics of 4-Bromo-3-phenyl-1H-pyrazol-5-amine
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of 4-Bromo-3-phenyl-1H-pyrazol-5-amine (CAS No. 2845-78-5). Designed for researchers, medicinal chemists, and drug development scientists, this document delves into the structural, thermal, spectroscopic, and solubility characteristics of this important heterocyclic building block. By integrating established analytical methodologies with insights into the causal relationships between molecular structure and physical properties, this guide serves as a practical resource for the effective utilization of this compound in synthetic chemistry and pharmaceutical research. All protocols are presented as self-validating systems, emphasizing the rationale behind experimental choices to ensure reproducibility and accuracy.
Introduction & Strategic Importance
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, finding applications in oncology, and the treatment of infectious diseases and central nervous system disorders.[2] 4-Bromo-3-phenyl-1H-pyrazol-5-amine emerges as a particularly valuable intermediate within this class. Its unique trifunctional architecture—a reactive bromine atom, a nucleophilic amine, and a phenyl group on the pyrazole core—offers multiple handles for synthetic diversification.
The bromine atom at the C4 position is a key reactive site, ideal for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations.[2][3] The 5-amino group provides a nucleophilic center for amide bond formation, sulfonylation, or construction of fused heterocyclic systems. Understanding the fundamental physicochemical characteristics of this molecule is therefore paramount for designing robust synthetic routes, ensuring analytical control, and predicting its behavior in various experimental and physiological environments.
Molecular Identity and Core Properties
A precise understanding of a compound's identity is the foundation of all subsequent research. The key identifiers and estimated physical properties for 4-Bromo-3-phenyl-1H-pyrazol-5-amine are summarized below.
Chemical Structure
Caption: Chemical structure of 4-Bromo-3-phenyl-1H-pyrazol-5-amine.
Key Identifiers and Physicochemical Data Summary
The following table summarizes the key identification parameters and available physicochemical data for the title compound. It is critical to note that many physical properties are estimates or are not yet reported in peer-reviewed literature, underscoring the importance of the experimental protocols detailed in subsequent sections.
| Property | Value | Source / Comment |
| CAS Number | 2845-78-5 | [4][5] |
| Molecular Formula | C₉H₈BrN₃ | [5] |
| Molecular Weight | 238.08 g/mol | [5] |
| Physical Form | Solid, powder to crystal | Inferred from related compounds[6] |
| Solubility | Soluble in Methanol | [4] |
| High solubility expected in DMSO | Inferred from related compounds[7] | |
| Density | 1.6399 (Rough Estimate) | [4] |
| Refractive Index | 1.6900 (Estimate) | [4] |
| Melting Point | Data not available | Requires experimental determination |
| Boiling Point | Data not available | Requires experimental determination |
| pKa | Data not available | Requires experimental determination |
| Storage | 2-8°C, Sealed in dry, Keep in dark place | [4][5] |
Experimental Determination of Core Physicochemical Properties
The practical application of 4-Bromo-3-phenyl-1H-pyrazol-5-amine requires experimentally validated data. The following sections provide detailed, best-practice protocols for determining its key properties.
Protocol for Melting Point Determination
Causality: The melting point is a fundamental thermal property that serves as a primary indicator of a compound's purity. A sharp, well-defined melting range (typically < 1°C) is characteristic of a pure crystalline solid. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.
Methodology:
-
Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which can artificially depress the melting point. Gently crush a small amount of the crystalline solid into a fine powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.
-
Apparatus Setup: Place the loaded capillary into a calibrated digital melting point apparatus.
-
Measurement:
-
Set a rapid heating ramp (10-15 °C/min) to approximate the melting point.
-
Allow the apparatus to cool.
-
Perform a second measurement with a new capillary, using a slow ramp rate (1-2 °C/min) starting from ~15 °C below the approximate melting point.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting "point" is reported as this range.
Protocol for Solubility Profile Assessment
Causality: A compound's solubility dictates its utility in different reaction conditions, formulation strategies, and biological assays. The interplay between the hydrophobic phenyl and bromo substituents and the hydrogen-bonding capable amine and pyrazole nitrogens will govern its solubility profile.
Methodology:
-
Solvent Selection: Choose a representative panel of solvents ranging from non-polar (e.g., Hexanes), to polar aprotic (e.g., Dichloromethane, Ethyl Acetate, DMSO), to polar protic (e.g., Methanol, Ethanol, Water).
-
Sample Preparation: Weigh 10 mg of the compound into separate, labeled glass vials.
-
Titration and Observation:
-
Add the selected solvent to each vial in 100 µL increments.
-
After each addition, vortex the vial for 30-60 seconds and visually inspect for dissolution.
-
Continue adding solvent up to a total volume of 1 mL.
-
-
Classification:
-
Very Soluble: Dissolves in < 100 µL.
-
Soluble: Dissolves in 100 µL - 500 µL.
-
Slightly Soluble: Dissolves in 500 µL - 1 mL.
-
Insoluble: Does not fully dissolve in 1 mL.
-
Record the approximate solubility in mg/mL for each solvent.
-
Protocol for pKa Determination via Potentiometric Titration
Causality: The pKa values quantify the acidity and basicity of the ionizable functional groups—specifically the pyrazole N-H proton (acidic) and the 5-amino group and pyrazole ring nitrogen (basic). These values are critical for predicting ionization state at physiological pH, designing salt-formulation strategies, and selecting appropriate reaction conditions (e.g., acid/base catalysts).
Methodology:
-
Solution Preparation: Accurately prepare a ~0.01 M solution of the compound in a suitable solvent system (e.g., 50:50 Methanol:Water).
-
Titrator Calibration: Calibrate a pH meter/potentiometric titrator using standard pH 4, 7, and 10 buffers.
-
Titration (Base): Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments. Record the pH after each addition.
-
Titration (Acid): In a separate experiment, titrate a fresh solution of the compound with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH after each addition.
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate titration curves.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The equivalence points are the maxima on the derivative curve.
-
The pKa is equal to the pH at the half-equivalence point.
-
Spectroscopic & Spectrometric Characterization Workflow
Structural elucidation and confirmation rely on a combination of spectroscopic techniques. The following workflow provides a robust method for verifying the identity and structure of 4-Bromo-3-phenyl-1H-pyrazol-5-amine.
Caption: Standard analytical workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR provides the most detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR shows the number of unique carbon atoms.
-
Expected ¹H NMR (in DMSO-d₆):
-
Aromatic Protons: A multiplet integrating to 5 protons in the ~7.2-7.8 ppm range, corresponding to the phenyl group.
-
Amine Protons (NH₂): A broad singlet integrating to 2 protons. Its chemical shift can vary significantly depending on concentration and temperature but is expected in the 5.0-6.0 ppm range.
-
Pyrazole N-H Proton: A broad singlet integrating to 1 proton, likely in the 11.0-13.0 ppm region.
-
-
Expected ¹³C NMR (in DMSO-d₆):
-
A total of 9 distinct carbon signals are expected.
-
Phenyl Carbons: 4 signals (due to symmetry) in the ~125-140 ppm range.
-
Pyrazole Carbons: 3 signals corresponding to C3, C4, and C5. The C-Br carbon (C4) will be significantly shifted.
-
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters should be used.
-
Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra (e.g., to the residual DMSO signal at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
Causality: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
-
Expected Characteristic Absorption Bands (cm⁻¹):
-
~3450-3300 cm⁻¹: Two sharp to medium bands corresponding to the N-H asymmetric and symmetric stretching of the primary amine (-NH₂).
-
~3300-3100 cm⁻¹: A broad band from the pyrazole N-H stretch.
-
~1650-1600 cm⁻¹: N-H bending (scissoring) vibration.
-
~1600, ~1480 cm⁻¹: C=C and C=N stretching vibrations from the aromatic and pyrazole rings.
-
~700-550 cm⁻¹: C-Br stretching vibration.
-
Protocol:
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the powder directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and label the key absorption bands corresponding to the expected functional groups.
Mass Spectrometry (MS)
Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the exact molecular weight of the compound and information about its isotopic composition.
-
Expected Results (Electrospray Ionization, ESI+):
-
Molecular Ion Peak ([M+H]⁺): A prominent signal at m/z ~238.0 and ~240.0.
-
Isotopic Pattern: The key diagnostic feature will be the presence of two peaks of nearly equal intensity separated by 2 m/z units. This is the characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br occur in an ~1:1 natural abundance).[8][9]
-
Protocol:
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the mass spectrometer source or via an LC system.
-
Data Acquisition: Acquire data in positive ion mode (ESI+) over a mass range of m/z 50-500.
-
Data Analysis: Identify the [M+H]⁺ ion and confirm the presence of the characteristic bromine isotopic pattern.
Proposed Synthetic Pathway & Reactivity
While various methods exist for pyrazole synthesis, a common and reliable approach involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[10] For 4-Bromo-3-phenyl-1H-pyrazol-5-amine, a plausible synthetic route is outlined below.
Caption: A plausible synthetic pathway via bromination and cyclocondensation.
This pathway leverages readily available starting materials. The reactivity of the final product is centered on the bromine atom, which can be displaced or used in cross-coupling reactions, and the amino group, which can be acylated, alkylated, or used as a nucleophile in further ring-forming reactions. This versatility makes it a cornerstone intermediate for building complex molecular architectures.[2]
Conclusion
4-Bromo-3-phenyl-1H-pyrazol-5-amine is a high-value chemical intermediate with significant potential in drug discovery and materials science. This guide has established a framework for its comprehensive physicochemical characterization. While some properties are estimated based on related structures, the detailed experimental protocols provided herein offer a clear path for researchers to generate validated, high-quality data. A thorough understanding of its solubility, thermal behavior, spectroscopic signatures, and purity is essential for its effective and reproducible application in the laboratory, ultimately accelerating the pace of scientific innovation.
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